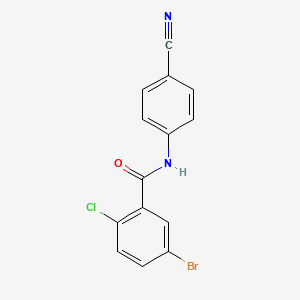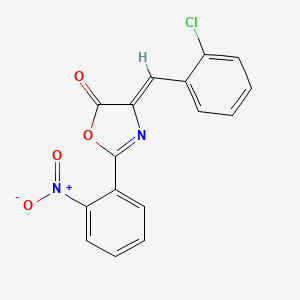
5-bromo-2-chloro-N-(4-cyanophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-(4-cyanophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, agriculture, and material science. This compound is also known as BCB and has a molecular formula of C14H8BrClN2O.
Mechanism of Action
The mechanism of action of BCB is not fully understood, but it is believed to involve the inhibition of enzymes involved in the growth and proliferation of cancer cells. BCB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, BCB can cause cancer cells to undergo apoptosis (cell death).
Biochemical and Physiological Effects:
BCB has been shown to have several biochemical and physiological effects. In vitro studies have shown that BCB inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. BCB has also been found to have anti-inflammatory and analgesic effects in animal models. In addition, BCB has been shown to have herbicidal activity by inhibiting the growth of weeds.
Advantages and Limitations for Lab Experiments
One advantage of using BCB in lab experiments is its high purity and stability. BCB is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using BCB in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. BCB is also relatively expensive compared to other chemical compounds.
Future Directions
There are several future directions for research on BCB. One area of research is the development of new anticancer drugs based on the structure of BCB. Another area of research is the synthesis of new materials using BCB as a building block. Additionally, research on the herbicidal activity of BCB could lead to the development of new herbicides with improved efficacy and safety. Finally, further studies on the biochemical and physiological effects of BCB could lead to the discovery of new therapeutic applications for this compound.
Synthesis Methods
The synthesis of BCB involves the reaction of 5-bromo-2-chlorobenzoic acid and 4-cyanophenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA), and the product is obtained by filtration and recrystallization. The yield of BCB is typically around 60-70%.
Scientific Research Applications
BCB has potential applications in various scientific fields, including medicine, agriculture, and material science. In medicine, BCB has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory and analgesic effects. In agriculture, BCB has been used as a herbicide to control the growth of weeds. In material science, BCB has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
5-bromo-2-chloro-N-(4-cyanophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-10-3-6-13(16)12(7-10)14(19)18-11-4-1-9(8-17)2-5-11/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHACFAEEKCOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5797384.png)
![3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5797387.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide](/img/structure/B5797395.png)
![4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine](/img/structure/B5797401.png)


![methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5797417.png)






